molecular formula C6H11N3O B13523323 (2-(2-Aminoethyl)-1H-imidazol-5-yl)methanol

(2-(2-Aminoethyl)-1H-imidazol-5-yl)methanol

Cat. No.: B13523323
M. Wt: 141.17 g/mol
InChI Key: KAANDAAPUONEKI-UHFFFAOYSA-N
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Description

(2-(2-Aminoethyl)-1H-imidazol-5-yl)methanol is a compound that features an imidazole ring substituted with an aminoethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Aminoethyl)-1H-imidazol-5-yl)methanol typically involves the cyclization of amido-nitriles, which can be achieved through nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminoethyl)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (2-(2-Aminoethyl)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

[2-(2-aminoethyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C6H11N3O/c7-2-1-6-8-3-5(4-10)9-6/h3,10H,1-2,4,7H2,(H,8,9)

InChI Key

KAANDAAPUONEKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CCN)CO

Origin of Product

United States

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